molecular formula C20H21ClN4O B6129070 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine

Cat. No. B6129070
M. Wt: 368.9 g/mol
InChI Key: CPZGAARJVFWOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. Inhibition of BTK has shown promise in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine inhibits BTK, which is a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine prevents the activation and proliferation of B cells, leading to decreased production of antibodies. This mechanism of action has been shown to be effective in the treatment of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been shown to inhibit BTK in a dose-dependent manner and to have potent anti-tumor activity. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine is its specificity for BTK, which reduces the risk of off-target effects. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has also been shown to be well-tolerated in preclinical studies. However, one limitation of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine is its limited solubility, which may affect its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another potential direction is the investigation of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosing and administration of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine in clinical settings.

Synthesis Methods

The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with furfural to form 5-(2-chlorophenyl)-2-furaldehyde. This intermediate is then reacted with 2-aminopyrimidine to form the pyrimidine-furan intermediate. The final step involves the reaction of the pyrimidine-furan intermediate with piperidine to form N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine.

Scientific Research Applications

N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been extensively studied in preclinical models for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. In these models, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has shown potent anti-tumor activity and has been well-tolerated.

properties

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c21-18-7-2-1-6-17(18)19-9-8-16(26-19)13-24-15-5-3-12-25(14-15)20-22-10-4-11-23-20/h1-2,4,6-11,15,24H,3,5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGAARJVFWOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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